molecular formula C8H11NO2 B15339494 Octopamine-13C2,15N

Octopamine-13C2,15N

Cat. No.: B15339494
M. Wt: 156.16 g/mol
InChI Key: QHGUCRYDKWKLMG-XGOBPNGOSA-N
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Description

Octopamine-13C2,15N is a stable isotope-labeled compound of octopamine, a biogenic amine that functions as a neurotransmitter, neuromodulator, and neurohormone in various organisms. It is structurally similar to norepinephrine and is involved in regulating physiological processes such as metabolism, reproduction, and stress responses .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Octopamine-13C2,15N involves the incorporation of carbon-13 and nitrogen-15 isotopes into the octopamine molecule. This can be achieved through the use of labeled precursors in the synthetic pathway. One common method involves the use of 13C-labeled glucose and 15N-labeled ammonium salts in microbial fermentation processes .

Industrial Production Methods

Industrial production of this compound typically involves large-scale fermentation using genetically modified microorganisms that can incorporate the stable isotopes into the desired compound. The fermentation process is carried out in bioreactors under controlled conditions to ensure high yield and purity of the labeled product .

Chemical Reactions Analysis

Types of Reactions

Octopamine-13C2,15N undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various derivatives of octopamine, such as N-alkylated or N-acylated compounds, which can have different biological activities and properties .

Scientific Research Applications

Octopamine-13C2,15N has a wide range of applications in scientific research:

Mechanism of Action

Octopamine-13C2,15N exerts its effects by binding to and activating specific receptors on the surface of cells. In invertebrates, it primarily interacts with octopamine receptors, which are G-protein-coupled receptors that mediate various physiological responses. These receptors are involved in pathways that regulate metabolism, stress responses, and reproductive behaviors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Octopamine-13C2,15N is unique due to its stable isotope labeling, which allows for precise tracking and analysis in scientific studies. This labeling provides a distinct advantage in research applications, enabling detailed investigation of metabolic pathways and physiological processes .

Properties

Molecular Formula

C8H11NO2

Molecular Weight

156.16 g/mol

IUPAC Name

4-(2-(15N)azanyl-1-hydroxy(1,2-13C2)ethyl)phenol

InChI

InChI=1S/C8H11NO2/c9-5-8(11)6-1-3-7(10)4-2-6/h1-4,8,10-11H,5,9H2/i5+1,8+1,9+1

InChI Key

QHGUCRYDKWKLMG-XGOBPNGOSA-N

Isomeric SMILES

C1=CC(=CC=C1[13CH]([13CH2][15NH2])O)O

Canonical SMILES

C1=CC(=CC=C1C(CN)O)O

Origin of Product

United States

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